molecular formula C21H21ClFN3O2S B2793506 N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(4-fluorophenoxy)acetamide hydrochloride CAS No. 1216586-76-3

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(4-fluorophenoxy)acetamide hydrochloride

Cat. No.: B2793506
CAS No.: 1216586-76-3
M. Wt: 433.93
InChI Key: GYDULOBTURSSPG-UHFFFAOYSA-N
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Description

N-(4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(4-fluorophenoxy)acetamide hydrochloride is a structurally complex molecule featuring a thiazole core substituted with a 3,4-dihydroisoquinoline-methyl group and a 4-fluorophenoxy-acetamide moiety. These analogs often exhibit high purity (>90%), moderate-to-high synthetic yields (70–86%), and melting points ranging from 240°C to 260°C .

Properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-2-(4-fluorophenoxy)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2S.ClH/c22-17-5-7-19(8-6-17)27-13-20(26)24-21-23-18(14-28-21)12-25-10-9-15-3-1-2-4-16(15)11-25;/h1-8,14H,9-13H2,(H,23,24,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDULOBTURSSPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CSC(=N3)NC(=O)COC4=CC=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(4-fluorophenoxy)acetamide hydrochloride typically begins with the preparation of key intermediates. This may involve multi-step organic reactions such as:

  • Isoquinoline Derivative Formation: : Starting with isoquinoline, a series of reactions introduce the necessary functional groups.

  • Thiazole Ring Construction: : The incorporation of the thiazole ring is achieved through cyclization reactions under specific conditions.

  • Coupling Reactions: : The final steps often involve coupling the isoquinoline and thiazole intermediates with 4-fluorophenoxyacetyl chloride, followed by hydrochloride formation.

Industrial Production Methods

On an industrial scale, the synthesis is optimized for yield and purity. This includes process improvements like:

  • Optimization of Reaction Conditions: : Temperature, solvent choice, and reaction time are carefully controlled.

  • Use of Catalysts: : Specific catalysts may be employed to enhance reaction rates and selectivity.

  • Purification Techniques: : Advanced purification methods such as crystallization and chromatography ensure high-quality final products.

Chemical Reactions Analysis

Types of Reactions

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(4-fluorophenoxy)acetamide hydrochloride can undergo various chemical reactions:

  • Oxidation: : The compound can be oxidized using common oxidizing agents, leading to the formation of different derivatives.

  • Reduction: : Reduction reactions can modify the isoquinoline or thiazole rings.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can occur at multiple sites within the molecule.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Halogenated compounds, amines, and others.

Major Products Formed

Depending on the reaction conditions, major products can include:

  • Oxidized Derivatives: : Modified functional groups on the isoquinoline or thiazole rings.

  • Reduced Derivatives: : Hydrogenated forms of the compound.

  • Substituted Compounds: : New compounds formed by replacing hydrogen atoms or functional groups.

Scientific Research Applications

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(4-fluorophenoxy)acetamide hydrochloride has found various applications in scientific research:

  • Chemistry: : Used as a starting material for the synthesis of complex organic molecules.

  • Biology: : Employed in studies investigating the interaction of small molecules with biological macromolecules.

  • Medicine: : Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

  • Industry: : Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The compound's mechanism of action involves its interaction with specific molecular targets:

  • Molecular Targets: : It can bind to enzymes, receptors, or other proteins, modulating their activity.

  • Pathways Involved: : The binding of the compound to its targets can influence various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural Features

The target compound shares core structural motifs with analogs reported in the evidence:

  • Thiazole ring : Central to all compared compounds, often substituted with halogenated aryl or heteroaryl groups.
  • Acetamide linkage: Connects the thiazole to substituents (e.g., 4-fluorophenoxy in the target vs. halogenated benzothiazoles in analogs).
  • Dihydroisoquinoline moiety: Present in benzothiazole-isoquinoline derivatives (e.g., compounds 4b–4p), which may enhance interactions with hydrophobic protein pockets .

Key structural differences :

  • The 4-fluorophenoxy group in the target compound introduces electron-withdrawing effects distinct from halogen (Cl, Br) or methoxy substituents in analogs.
  • The hydrochloride salt form may improve solubility compared to neutral analogs .
Physicochemical Properties

Table 1 compares the target compound with structurally related molecules from the evidence.

Compound Name Purity (%) Yield (%) Melting Point (°C) Key Substituents Reference
Target: N-(4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(4-fluorophenoxy)acetamide HCl 4-Fluorophenoxy, Dihydroisoquinoline
(R)-N-(5-Chlorobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (4b ) 100 81.48 248.1–250.9 Cl, Dihydroisoquinoline
(R)-N-(6-Nitrobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (4o ) 92.3 71.83 260.1 NO₂, Dihydroisoquinoline
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 459–461 3,4-Dichlorophenyl

Observations :

  • Halogenated analogs (e.g., 4b , 4o ) show higher melting points (>240°C), likely due to increased molecular rigidity and intermolecular halogen bonding .
  • Nitro substituents (4o ) reduce yield (71.83%) compared to chloro derivatives (81.48%), possibly due to steric hindrance during synthesis .
Spectroscopic Data

NMR Trends :

  • Thiazole protons: Resonate at δ 7.2–8.1 ppm in analogs, with shifts influenced by electron-withdrawing substituents (e.g., NO₂ in 4o upfield-shifts adjacent protons) .
  • Dihydroisoquinoline CH₂ groups: Appear at δ 2.8–3.5 ppm, consistent across analogs .
  • 4-Fluorophenoxy group: Expected to show distinct ¹⁹F NMR signals (~-115 to -125 ppm) and aromatic proton splitting patterns, differing from chloro/bromo analogs .

IR and MS :

  • C=O stretching : Observed at ~1660–1680 cm⁻¹ in acetamide derivatives .
  • Molecular ion peaks : ESI-MS of analogs aligns with calculated values (e.g., 4b : [M+H]⁺ = 482.1; experimental = 482.2) .

Key challenges :

  • Steric hindrance from the dihydroisoquinoline-methyl group may reduce yield vs. simpler aryl analogs .
  • Fluorophenoxy introduction requires precise control to avoid side reactions .

Biological Activity

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(4-fluorophenoxy)acetamide hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A dihydroisoquinoline moiety, which is known for various biological activities.
  • A thiazole ring that contributes to its pharmacological profile.
  • A fluorophenoxy group that enhances its bioactivity.

Molecular Formula

The molecular formula for this compound is C18H19FN2OSC_{18}H_{19}FN_2OS.

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related thiazole derivatives have demonstrated effectiveness against various bacterial strains. While specific data on this compound's antimicrobial activity is limited, the presence of the thiazole and isoquinoline rings suggests potential efficacy against pathogens.

CompoundActivityReference
Thiazole derivativesAntibacterial
Isoquinoline derivativesAntifungal

Anti-inflammatory Effects

Compounds derived from dihydroisoquinoline structures have been reported to exhibit anti-inflammatory properties. A study highlighted the synthesis of related compounds that showed significant inhibition of pro-inflammatory cytokines. This suggests that this compound may also possess similar anti-inflammatory effects.

Neuroprotective Properties

Neuroprotective mechanisms have been associated with compounds containing isoquinoline structures. For example, certain derivatives have been shown to mimic neuroprotective factors in experimental models. This aspect warrants further investigation into the neuroprotective potential of the compound .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:

  • The thiazole component may interact with specific receptors or enzymes involved in inflammatory pathways.
  • The dihydroisoquinoline structure could influence neurotransmitter systems or provide antioxidant effects.

Case Studies and Research Findings

Recent literature has documented various studies focusing on similar compounds. For instance, a study on N-(benzo)thiazol-2-yl derivatives demonstrated significant cytotoxicity against cancer cell lines and highlighted their potential as therapeutic agents in oncology .

Another research effort synthesized several isoquinoline-based compounds and evaluated their biological activities, including antimicrobial and anti-inflammatory effects. These findings support the notion that modifications in the molecular structure can lead to enhanced biological activity.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of this compound to achieve high purity and yield?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions, including solvent selection (e.g., dimethylformamide or dichloromethane for solubility), temperature modulation (e.g., 60–80°C for amide coupling), and catalyst use (e.g., anhydrous AlCl₃ for thiazole ring formation). Protective groups may be necessary to prevent side reactions. Post-synthesis purification via column chromatography or recrystallization, followed by HPLC analysis (purity >90%), ensures high-quality output. Yield improvements (>70%) often correlate with stoichiometric adjustments of precursors like 2-amino-4-substituted thiazole derivatives .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with chemical shifts for thiazole protons (δ 7.2–8.1 ppm) and dihydroisoquinoline methylene groups (δ 3.5–4.0 ppm) serving as key markers .
  • Infrared (IR) Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide) .
  • Mass Spectrometry (ESI–MS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and purity .
  • HPLC : Monitors purity (>90%) and identifies impurities using reverse-phase C18 columns .

Q. How should researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize in vitro assays to evaluate:

  • Enzyme Inhibition : Measure IC₅₀ values against kinases or proteases using fluorogenic substrates.
  • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs or nuclear receptors).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ in µM range for thiazole derivatives) .
    • Include positive controls (e.g., staurosporine for kinase inhibition) and validate results across triplicate experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in target affinity data across different studies?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line selection, buffer pH). Mitigate by:

  • Standardizing Assay Conditions : Use identical cell lines (e.g., HEK293 vs. HeLa) and reagent batches.
  • Biophysical Validation : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding kinetics (KD) .
  • Structural Analysis : Co-crystallization or cryo-EM to visualize ligand-target interactions .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace 4-fluorophenoxy with chloro/methoxy groups) and test activity .
  • Pharmacophore Modeling : Identify critical moieties (e.g., dihydroisoquinoline’s planar structure for intercalation) using Schrödinger’s Phase .
  • Free-Wilson Analysis : Quantify contributions of substituents to activity .
    • Example: Substitution at the thiazole 4-position with bulkier groups reduced cytotoxicity in colorectal cancer models .

Q. How can computational docking predict the binding mode of this compound to its target?

  • Methodological Answer :

  • Glide XP Docking : Use OPLS-AA force fields to account for hydrophobic enclosure and hydrogen-bond networks.
  • WaterMap Analysis : Identify displaceable water molecules in binding pockets to improve affinity predictions.
  • Validation : Compare docked poses with X-ray crystallography data (RMSD <2.0 Å) .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

  • Methodological Answer :

  • Pharmacokinetics : Administer IV/orally to rodents; measure plasma concentration via LC-MS/MS. Key parameters: t½, Cmax, AUC.
  • Toxicity : 14-day repeat-dose studies in rats (histopathology, liver/kidney function).
  • Disease Models : Xenograft tumors for anticancer efficacy or LPS-induced inflammation for immunomodulatory effects .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported IC₅₀ values across cell lines?

  • Methodological Answer :

  • Meta-Analysis : Compare data from public databases (e.g., PubChem BioAssay) to identify trends.
  • Mechanistic Profiling : RNA-seq to correlate target expression levels with potency.
  • Redundancy Checks : Use orthogonal assays (e.g., ATP depletion vs. caspase activation for apoptosis) .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for synthesis steps involving volatile solvents.
  • Waste Disposal : Segregate halogenated waste (e.g., from chlorinated solvents) for incineration .

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